molecular formula C11H13NO B13941300 Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- CAS No. 34847-16-0

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-

Cat. No.: B13941300
CAS No.: 34847-16-0
M. Wt: 175.23 g/mol
InChI Key: XDAZQSPULDOYNS-UHFFFAOYSA-N
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Description

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- is a partially hydrogenated quinoline derivative featuring a carboxaldehyde group at position 1 and a methyl substituent at position 5. This compound’s hybrid structure (combining a tetrahydroquinoline scaffold with a reactive aldehyde moiety) is of particular interest in medicinal chemistry for designing drug candidates with tailored properties .

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-4-5-11-10(7-9)3-2-6-12(11)8-13/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAZQSPULDOYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188401
Record name Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-
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Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34847-16-0
Record name 3,4-Dihydro-6-methyl-1(2H)-quinolinecarboxaldehyde
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Record name NSC162302
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162302
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-6-METHYL-1(2H)-QUINOLINECARBOXALDEHYDE
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Preparation Methods

General Synthetic Strategies for Tetrahydroquinoline Derivatives

The synthesis of tetrahydroquinoline derivatives, including the target compound, often employs domino (cascade) reactions, reduction or oxidation followed by cyclization, nucleophilic aromatic substitution (SNAr) sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes. These methods enable efficient construction of the tetrahydroquinoline scaffold in one-pot or multistep sequences, often with high yields and stereoselectivity.

Reduction-Oxidation Followed by Cyclization

One common approach involves the reduction of quinoline precursors to dihydro or tetrahydroquinolines, followed by cyclization to introduce the aldehyde functionality at the 1-position. For example, reduction of cyclic imines followed by reductive amination with formaldehyde can yield N-methylated tetrahydroquinoline derivatives with high diastereoselectivity (yields 93–98%). This method allows precise control over stereochemistry and substitution patterns.

Friedlander Synthesis and Related Condensation Reactions

The Friedlander synthesis is a classical and widely used method for preparing quinoline derivatives. It involves the condensation of o-aminoaryl aldehydes or ketones with ketones possessing an α-methylene group under acidic or basic catalysis. This reaction proceeds through amino-ketone condensation and cyclocondensation steps, producing substituted quinoline derivatives, including tetrahydroquinolines when reduction steps are incorporated.

  • For the target compound, 6-methyl substitution can be introduced via appropriately substituted starting materials (e.g., 6-methyl-o-aminoaryl aldehydes).
  • Catalysts such as p-toluene sulphonic acid or Neodymium(III) nitrate hexahydrate have been reported to enhance the reaction efficiency and selectivity.

Metal-Promoted and High-Temperature Cyclizations

Metal catalysts and high-temperature conditions have been utilized to promote cyclization and ring closure steps in the synthesis of fused quinoline derivatives. For instance, intramolecular Friedel–Crafts reactions initiated by the formation of N-acyliminium intermediates can yield tetracyclic quinoline systems in good to excellent yields (45–93%). Although these methods are more common for fused tetracyclic quinolines, they provide mechanistic insights relevant to tetrahydroquinoline synthesis.

Green and One-Pot Syntheses

Recent trends emphasize green chemistry approaches, including aqueous media reactions and one-pot domino sequences. Acid-catalyzed domino reactions enable the synthesis of tetrahydroquinolines in environmentally benign conditions with simplified workups.

Representative Synthetic Routes and Research Data

Example Synthetic Route: Reduction-Reductive Amination Sequence

Step Reagents/Conditions Yield (%) Notes
1 Starting quinoline derivative + H2, Pd/C 90–95 Reduction to cyclic imine intermediate
2 Formaldehyde addition + continued hydrogenation 93–98 Reductive amination to N-methyl tetrahydroquinoline
  • Diastereoselective hydrogen addition leads to cis relationship between C2 alkyl and C4 ester groups.

Friedlander Synthesis Conditions for 6-Methyl Substituted Tetrahydroquinolines

Starting Materials Catalyst Solvent Temperature Yield (%) Reference
6-Methyl-o-aminoaryl aldehyde + ketone p-Toluene sulphonic acid Ethanol/water Reflux 70–85
6-Methyl-o-aminoaryl aldehyde + ketone Neodymium(III) nitrate hexahydrate Methanol Room temp to reflux 75–90
  • These methods allow introduction of methyl group at 6-position and aldehyde at 1-position via cyclocondensation.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Reduction + Reductive Amination High stereoselectivity, high yield One-pot, mild conditions Requires hydrogenation setup
Friedlander Synthesis Classical, versatile for substitution Simple reagents, scalable May require long reflux times
Metal-Promoted Cyclization Enables complex fused systems High yields for fused quinolines Harsh conditions, metal residues
Green Domino Reactions Environmentally friendly, one-pot Reduced waste, mild conditions Limited substrate scope

Mechanistic Insights

  • Reduction followed by cyclization involves initial formation of cyclic imines, which upon hydrogenation yield tetrahydroquinolines with controlled stereochemistry.
  • Friedlander synthesis proceeds via condensation of amino group with carbonyl, followed by cyclization and dehydration to form the quinoline ring.
  • Metal-promoted reactions often proceed via N-acyliminium intermediates that undergo intramolecular electrophilic aromatic substitution.

Summary and Outlook

The preparation of Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- is well-established through several synthetic methodologies, with reduction-reductive amination and Friedlander synthesis being prominent. These methods offer high yields, stereocontrol, and functional group tolerance. Advances in domino reactions and green chemistry are expanding the toolbox for synthesizing this compound efficiently and sustainably.

Further research may focus on:

  • Developing milder catalytic systems for selective functionalization.
  • Expanding substrate scope for diverse substitution patterns.
  • Applying continuous flow and automated synthesis for scale-up.

This detailed analysis integrates diverse research findings and synthesis data to provide a comprehensive understanding of the preparation methods for Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- with professional rigor and authoritative insight.

Mechanism of Action

The mechanism of action of Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- and related tetrahydroquinoline derivatives:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications Reference
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- 1-carboxaldehyde, 6-methyl Not available C₁₁H₁₃NO Reactive aldehyde for condensation reactions; potential bioactive hybrid scaffold. Inferred
6-Methyl-1,2,3,4-tetrahydroquinoline 6-methyl 91-61-2 C₁₀H₁₃N Base structure lacking aldehyde; used in corrosion inhibitors or as a synthetic intermediate.
6-Quinolinecarboxaldehyde, 1-(cyclohexylmethyl)-1,2,3,4-tetrahydro 6-carboxaldehyde, 1-cyclohexylmethyl Not available C₁₇H₂₁NO Bulky cyclohexylmethyl group at position 1; potential for steric hindrance in reactions.
6-Nitro-1,2,3,4-tetrahydroquinoline 6-nitro 14026-45-0 C₉H₁₀N₂O₂ Electron-withdrawing nitro group enhances electrophilicity; precursor for amine derivatives.
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino] 6-sulfonamido, 8-carboxylic acid Not available C₁₇H₂₀N₂O₃S Polar sulfonamido and carboxylic acid groups; potential for solubility or target binding.

Key Structural and Functional Insights:

Reactivity: The 1-carboxaldehyde group in the target compound enables nucleophilic additions (e.g., hydrazine condensations to form hydrazones) or reductions to alcohols, unlike 6-methyl-1,2,3,4-tetrahydroquinoline, which lacks such reactivity . Compared to 6-nitro derivatives (electron-deficient), the aldehyde group may participate in different reaction pathways, such as Schiff base formation .

Bioactivity: Hybrid molecules like (E)-4-guanidino-...tetrahydroquinoline-6-carboxylate () demonstrate that combining tetrahydroquinoline with bioactive fragments (e.g., ibuprofen) can enhance pharmacological profiles. The target compound’s aldehyde group could similarly facilitate covalent binding to biological targets . Sulfonamido derivatives () highlight how polar substituents improve solubility, a feature the target compound may lack due to its hydrophobic methyl group .

Steric and Electronic Effects :

  • The 1-(cyclohexylmethyl) analog () introduces steric bulk, which may hinder interactions in catalytic or binding sites compared to the smaller methyl group in the target compound .

Biological Activity

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- (also known as 3,4-dihydro-6-methyl-1(2H)-quinolinecarboxaldehyde) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₃N O
  • Molecular Weight : 175.23 g/mol
  • CAS Registry Number : 34847-16-0

The compound features a fused ring structure typical of quinolines, which contributes to its pharmacological properties.

Antimicrobial Activity

Quinoline derivatives have been widely studied for their antimicrobial properties. Research indicates that quinoline-based compounds exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. In a study assessing the antimicrobial efficacy of quinoline derivatives, compounds showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against resistant strains of bacteria .

Anticancer Activity

Recent investigations have highlighted the potential of quinoline derivatives as anticancer agents. For instance, a series of novel tetracyclic quinoline derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the quinoline ring could enhance anticancer activity .

Antitubercular Activity

Quinoline derivatives are also recognized for their antitubercular properties. A study designed new quinolinone-thiosemicarbazone hybrids that exhibited potent activity against M. tuberculosis, outperforming standard treatments like isoniazid. The molecular docking studies suggested a strong binding affinity to key proteins involved in the bacterium's metabolism .

Case Studies

  • Antimycobacterial Activity :
    • Study : QSAR and Molecular Docking of Quinolinone-Thiosemicarbazones
    • Results : Compounds exhibited excellent activity against M. tuberculosis strains with binding energies ranging from -71.3 to -12.7 Kcal/mol .
  • Anticancer Potential :
    • Study : Evaluation of Benzoquinoline Derivatives
    • Results : Compounds showed selective cytotoxicity against leukemia cells with IC₅₀ values indicating significant effectiveness against non-small cell lung cancer and melanoma .

Synthesis Methods

The synthesis of Quinoline-1-carboxaldehyde involves various chemical reactions including cyclization and functional group modifications. Recent advancements have focused on efficient synthetic routes that enhance yield and purity:

Synthesis MethodKey ReagentsYield (%)
Pfitzinger ReactionIsatin derivativesUp to 97%
Imino-Ene CyclizationBoron trifluorideVariable

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation of quinoline precursors. For example, sodium triacetoxyborohydride (STAB) in acetic acid has been used to reduce imine intermediates, yielding tetrahydroquinoline derivatives (e.g., compound 58 in ). Chromatographic purification (e.g., silica gel column) is critical to isolate the product in high purity. Confirm structural integrity using 1^1H NMR (e.g., characteristic methyl and aldehyde proton signals) and ESI-MS for molecular weight validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to moisture, as hydrolysis may degrade the aldehyde group. Stability tests under varying pH and temperature conditions are recommended to identify decomposition pathways. Note that some tetrahydroquinoline derivatives are prone to oxidation; thus, antioxidants like BHT may be added during long-term storage .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Analysis : 1^1H/13^{13}C NMR for confirming substituent positions (e.g., methyl at C6, aldehyde at C1) and ring saturation.
  • Purity Assessment : HPLC with UV detection (λ ~250–300 nm for quinoline absorption) or GC-MS for volatile impurities.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular formula (e.g., C11_{11}H13_{13}NO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Raney Ni, or transfer hydrogenation agents (e.g., ammonium formate) for imine reduction efficiency.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation.
  • Kinetic Studies : Use in-situ FTIR or LC-MS to monitor intermediate conversion. For example, bromination of tetrahydroquinoline (e.g., compound 61 in ) requires strict control of NBS stoichiometry and reaction time to avoid over-bromination .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues in tested compounds).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl, aldehyde) and correlate changes with bioactivity. For example, 4-(1-adamantyl)quinoline derivatives show enhanced antitubercular activity due to hydrophobic interactions .
  • Replicate Studies : Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism specificity .

Q. How can computational methods predict the compound’s reactivity or toxicity?

  • Methodological Answer :

  • DFT Calculations : Model electron density at the aldehyde group to predict nucleophilic attack sites.
  • ADMET Profiling : Use tools like SwissADME or ProTox-II to estimate permeability, metabolic stability, and hepatotoxicity. For example, logP values (e.g., ~2.5 for similar tetrahydroquinolines) suggest moderate blood-brain barrier penetration .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Purification at Scale : Replace column chromatography with recrystallization or distillation (if volatile).
  • Byproduct Management : Optimize quenching steps (e.g., aqueous workup for STAB reactions) to remove borate salts.
  • Process Safety : Conduct DSC/TGA analysis to identify exothermic decomposition risks during large-scale reactions .

Data Contradiction Analysis

Q. Why do stability reports vary for this compound across different sources?

  • Methodological Answer : Discrepancies may arise from differences in storage conditions (e.g., oxygen/moisture exposure) or analytical methods. For example, some studies report decomposition via aldehyde oxidation, while others note ring aromatization under acidic conditions. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring to generate standardized degradation profiles .

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